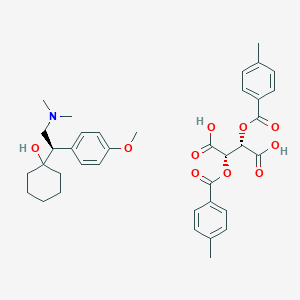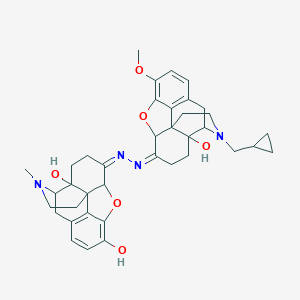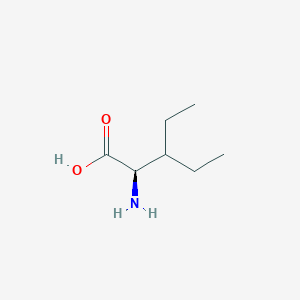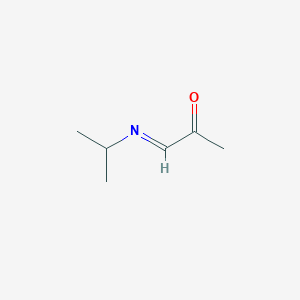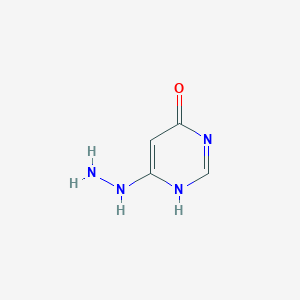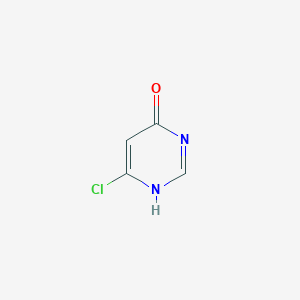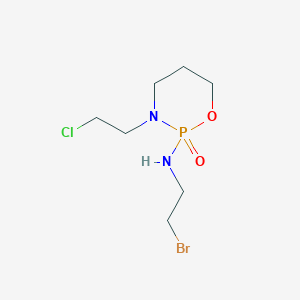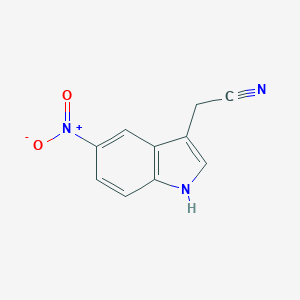
2-(5-nitro-1H-indol-3-yl)acetonitrile
描述
Synthesis Analysis
The synthesis of 2-(1H-indol-2-yl)acetonitriles, which are structurally related to 2-(5-nitro-1H-indol-3-yl)acetonitrile, has been explored through various methods. Aksenov et al. (2021) discussed a direct conversion method for 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, highlighting a pathway to overcome the formation of inert byproducts and efficiently achieve the target molecule Aksenov et al., 2021.
Molecular Structure Analysis
The molecular structure of 2-(5-nitro-1H-indol-3-yl)acetonitrile and related compounds involves complex interactions that influence their chemical behavior. Studies such as those by Lanfranchi et al. (1980) on hexacoordinate complexes provide insights into the coordination chemistry relevant to understanding the molecular structure of nitro-containing indoles Lanfranchi et al., 1980.
Chemical Reactions and Properties
Chemical reactions involving 2-(5-nitro-1H-indol-3-yl)acetonitrile and its derivatives can be intricate, involving multiple pathways and products. Research by Aksenov et al. (2019) on the reactivity of nitrostyrenes highlights the potential for cycloaddition reactions and subsequent transformations that could apply to 2-(5-nitro-1H-indol-3-yl)acetonitrile Aksenov et al., 2019.
Physical Properties Analysis
Understanding the physical properties of 2-(5-nitro-1H-indol-3-yl)acetonitrile is crucial for its handling and application in various contexts. Studies on related compounds provide insights into solubility, stability, and other physical characteristics that are essential for practical applications.
Chemical Properties Analysis
The chemical properties of 2-(5-nitro-1H-indol-3-yl)acetonitrile, including its reactivity, stability, and interactions with other molecules, are fundamental to its potential uses in synthesis and material science. Research on nitro-containing compounds, as presented by Li et al. (2008), establishes a basis for understanding the chemical origin of NO2 release and capture, relevant to the chemical properties of nitro-substituted indoles Li et al., 2008.
科学研究应用
Nitration of Methyl Derivatives of Indole-3-Aldehyde : This compound is used for the nitration of methyl derivatives of indole-3-aldehyde (Berti, Settimo, & Livi, 1964).
Synthesis of Selective Androgen Receptor Modulators : It serves as a key intermediate in the synthesis of selective androgen receptor modulators (Boros, Kaldor, & Turnbull, 2011).
Formation of DNA Adducts and Tumor Activity : 1-Nitrosoindole-3-acetonitrile, a related compound, can form DNA adducts both in vivo and in vitro, suggesting potential tumor-initiating activity in the stomach (Yamashita et al., 1988).
Nitric Oxide-Amine Reactions : Acetonitrile reacts with nitric oxide in the presence of a strong base to yield methane trisdiazeniumdiolate, which can be used as a solvent in nitric oxide-amine reactions (Arnold et al., 2002).
Mutagenic and Tumor-Promoting Capacity : Nitrosated chloroindoles and nitrosated indole-3-acetonitrile are identified as mutagens with potential tumor-promoting capacity (Tiedink et al., 1991).
Plant Hormone Synthesis : Nitrilase catalyzes the hydrolysis of indole-3-acetonitrile to indole-3-acetic acid in plants, crucial for plant hormone synthesis (Kobayashi et al., 1993).
Corrosion Inhibition : 5-Nitro isatin derivatives, synthesized from this compound, have been shown to be effective corrosion inhibitors for carbon steel in seawater (Ahmed, 2018).
Chemical Synthesis and Catalysis : It's used in the synthesis of various chemicals and as a catalyst in different reactions, as evidenced by studies on chemical synthesis and catalytic activities (Choi et al., 2016).
安全和危害
未来方向
The future directions of 2-(5-nitro-1H-indol-3-yl)acetonitrile research could involve its potential applications in organic electronic materials due to their enormous potential applications in two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFET’s), information storage devices, nonlinear optics (NLO), sensors, organic light emitting diodes (OLEDs), etc .
属性
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYBZUUQTBZGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289703 | |
| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-nitro-1H-indol-3-yl)acetonitrile | |
CAS RN |
6952-13-2 | |
| Record name | 5-Nitro-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 63021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6952-13-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

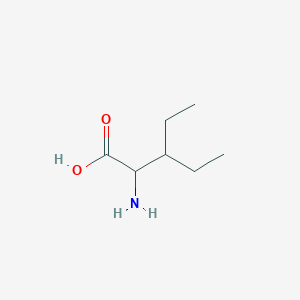


![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)
